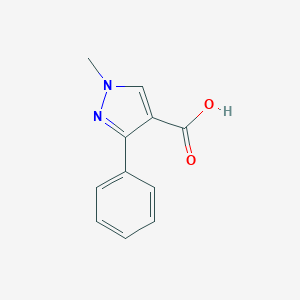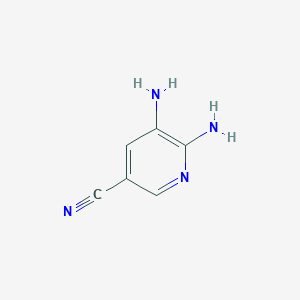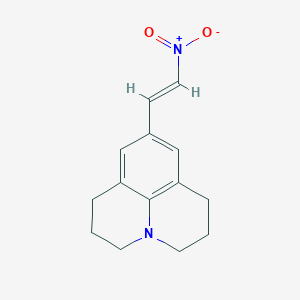
3-(3-Bromopropyl)pyridine
Overview
Description
“3-(3-Bromopropyl)pyridine” is a chemical compound with the molecular formula C8H10BrN . It is used as a building block in organic synthesis . The compound is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromopropyl)pyridine” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
“3-(3-Bromopropyl)pyridine” is a solid compound . It has a molecular weight of 280.99 . The compound’s density, melting point, boiling point, and other physical and chemical properties are not clearly mentioned in the available literature .Scientific Research Applications
Chemical Building Blocks
“3-(3-Bromopropyl)pyridine” is used as a chemical building block in various scientific research . It is a part of the Methyl Halides category and has a molecular formula of C8 H10 Br N .
Life Science Research
This compound is used in life science research . Amerigo Scientific, a specialist distributor serving life science, provides high-quality “3-(3-Bromopropyl)pyridine” for research use .
Synthesis of Pyrimidines
“3-(3-Bromopropyl)pyridine” can potentially be used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Anti-inflammatory Applications
Research developments have shown that pyrimidines display a range of pharmacological effects including anti-inflammatory effects . Therefore, “3-(3-Bromopropyl)pyridine”, being a potential precursor in the synthesis of pyrimidines, could have applications in the development of anti-inflammatory agents .
Material Science Research
“3-(3-Bromopropyl)pyridine” can also be used in material science research . It can be used in the synthesis of new materials or in the study of the properties of existing materials .
Chromatography
In the field of chromatography, “3-(3-Bromopropyl)pyridine” can be used as a reagent or a standard . It can help in the separation, identification, and quantification of components in a mixture .
Safety and Hazards
Mechanism of Action
Target of Action
3-(3-Bromopropyl)pyridine is a derivative of 3-Bromopyridine . It is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 3-(3-Bromopropyl)pyridine is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s interaction with this pathway results in the formation of new organic compounds, expanding the scope of possible synthetic products .
Pharmacokinetics
For instance, the compound’s stability allows it to withstand various reaction conditions, making it a versatile reagent in organic synthesis .
Result of Action
The primary result of 3-(3-Bromopropyl)pyridine’s action is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling pathway . This process expands the range of possible synthetic products, contributing to the advancement of organic synthesis .
Action Environment
The action of 3-(3-Bromopropyl)pyridine is influenced by various environmental factors. For instance, the compound’s stability allows it to withstand a range of reaction conditions, contributing to its versatility as a reagent . Additionally, the compound’s reactivity can be influenced by the presence of other reagents, catalysts, and solvents in the reaction environment .
properties
IUPAC Name |
3-(3-bromopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTBTVNTKNDUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

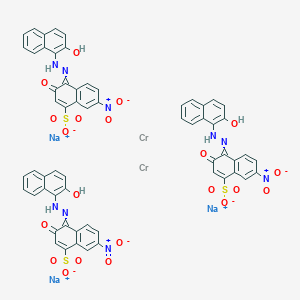

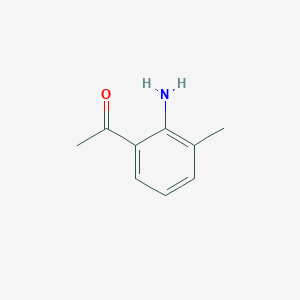
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)


